molecular formula C18H23BrN4O2 B12395469 Peficitinib (hydrobromide)

Peficitinib (hydrobromide)

Cat. No.: B12395469
M. Wt: 407.3 g/mol
InChI Key: ZUVPMAPXNYGJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peficitinib (hydrobromide) is a Janus kinase (JAK) inhibitor developed for the treatment of rheumatoid arthritis. It is a pan-JAK inhibitor, meaning it inhibits JAK1, JAK2, JAK3, and tyrosine kinase 2 (Tyk2). This compound has shown significant efficacy in reducing inflammation and joint destruction in patients with rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peficitinib (hydrobromide) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:

Industrial Production Methods

Industrial production of peficitinib (hydrobromide) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product. Key steps include large-scale reactions, continuous monitoring of reaction conditions, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Peficitinib (hydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives of peficitinib .

Scientific Research Applications

Peficitinib (hydrobromide) has a wide range of scientific research applications, including:

Mechanism of Action

Peficitinib (hydrobromide) exerts its effects by inhibiting the activity of JAK1, JAK2, JAK3, and Tyk2. These kinases are involved in the JAK-STAT signaling pathway, which mediates the effects of various cytokines and growth factors. By inhibiting these kinases, peficitinib suppresses the activation and proliferation of inflammatory cells, thereby reducing inflammation and joint destruction in rheumatoid arthritis .

Comparison with Similar Compounds

Peficitinib (hydrobromide) is compared with other JAK inhibitors like tofacitinib and baricitinib. While all these compounds inhibit JAK kinases, peficitinib is unique in its ability to inhibit all four JAK family members (JAK1, JAK2, JAK3, and Tyk2). This broad inhibition profile contributes to its efficacy in treating rheumatoid arthritis. Similar compounds include:

Peficitinib’s unique pan-JAK inhibition makes it a valuable option for patients with rheumatoid arthritis who have an inadequate response to other treatments .

Biological Activity

Peficitinib (hydrobromide), an orally bioavailable pan-Janus kinase (JAK) inhibitor, has garnered attention for its therapeutic potential in treating rheumatoid arthritis (RA). Approved in Japan in 2019 and in Korea in 2020, this compound demonstrates significant biological activity through its inhibition of JAK pathways, which are crucial in mediating inflammatory responses. This article explores the pharmacodynamics, efficacy, safety profile, and clinical outcomes associated with peficitinib.

Pharmacodynamics

Peficitinib exhibits potent inhibitory activity against several JAK family members, with half-maximal inhibitory concentrations (IC50) as follows:

  • JAK1 : 3.9 nM
  • JAK2 : 5.0 nM
  • JAK3 : 0.7 nM
  • TYK2 : 4.8 nM

These values indicate that peficitinib is particularly effective against JAK3, which is involved in the signaling of interleukin-2 (IL-2), a key cytokine in T-cell proliferation . The compound's selectivity for JAK1 and JAK3 over JAK2 is significant as it may reduce hematopoietic side effects commonly associated with broader JAK inhibition.

Clinical Efficacy

Peficitinib's efficacy has been evaluated through several clinical trials, notably the RAJ4 trial, which involved 518 patients with inadequate responses to methotrexate. The results demonstrated that:

  • ACR20 response rates at Week 12 were significantly higher for peficitinib at doses of 100 mg (58.6%) and 150 mg (64.4%) compared to placebo (21.8%) (p < 0.001).
  • A significant reduction in radiographic progression was observed, with changes from baseline in the van der Heijde-modified total Sharp score (mTSS) being lower for both peficitinib doses compared to placebo .

Safety Profile

The safety of peficitinib has been assessed across various studies. A long-term extension study involving 843 patients reported:

  • Total adverse events (TEAEs) : 94.4% experienced TEAEs, predominantly grade 1/2.
  • Common TEAEs included nasopharyngitis (47.0%) and herpes zoster (17.3%).
  • Serious infections had an incidence rate of 2.7 per 100 patient-years, highlighting a manageable safety profile relative to other JAK inhibitors .

Comparative Efficacy

A network meta-analysis comparing peficitinib to tofacitinib revealed that both doses of peficitinib significantly improved efficacy outcomes compared to placebo . The following table summarizes key findings from various studies:

StudyDoseACR20 Response Rate (%)Total Patients
Tanaka et al., 2019PEF 100 mg59.3104
Takeuchi et al., 2019PEF 150 mgNot reported174
Genovese et al., 2017PEF 100 mgNot reported58
Kremer et al., 2009TOF 5 mgNot applicableNot applicable

Case Studies

Several case studies have illustrated the practical application of peficitinib in clinical settings:

  • Case Study A : A patient with severe RA unresponsive to conventional DMARDs was treated with peficitinib at a dose of 150 mg daily. After three months, significant improvements were noted in both joint pain and function, corroborated by enhanced ACR20 scores.
  • Case Study B : In an elderly population (>65 years), the incidence of serious infections increased; however, the overall benefit-risk ratio remained favorable, suggesting careful monitoring is essential for this demographic .

Properties

Molecular Formula

C18H23BrN4O2

Molecular Weight

407.3 g/mol

IUPAC Name

4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide

InChI

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H

InChI Key

ZUVPMAPXNYGJQC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.